2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide is a chemical compound with the molecular formula C16H14FN3O This compound is characterized by the presence of a fluorobenzylidene group, a hydrazinyl group, and an oxoacetamide group
Scientific Research Applications
2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It may be used in the development of new materials and chemical products.
Preparation Methods
The synthesis of 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation of 4-fluorobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the fluorobenzylidene group, using reagents like halogens or nucleophiles.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide can be compared with similar compounds such as:
2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]pyridine: This compound has a similar hydrazinyl group but differs in the presence of a pyridine ring and a chloro substituent.
2-[(2E)-2-(2-fluorobenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide: This compound has a methoxy group instead of a methyl group, leading to different chemical and biological properties.
Properties
IUPAC Name |
N'-[(E)-(4-fluorophenyl)methylideneamino]-N-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-11-4-2-3-5-14(11)19-15(21)16(22)20-18-10-12-6-8-13(17)9-7-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCXYFAVTKNVLL-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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